molecular formula C6H16O18P4 B1221207 D-myo-Inositol-1,3,4,6-tetraphosphate

D-myo-Inositol-1,3,4,6-tetraphosphate

Katalognummer: B1221207
Molekulargewicht: 500.08 g/mol
InChI-Schlüssel: ZAWIXNGTTZTBKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

D-myo-Inositol-1,3,4,6-tetraphosphate (Ins(1,3,4,6)P4) is a significant inositol phosphate molecule involved in intricate cellular signaling pathways. It is part of the inositol polyphosphate family, which are critical for various biological processes including the regulation of intracellular calcium levels and signal transduction . Research indicates that specific inositol tetrakisphosphate isomers play a role in modulating calcium-mediated chloride secretion (CaMCS) in intestinal epithelial cells . Furthermore, studies on related isomers, such as Ins(1,3,4,5)P4, show they can promote the refilling of intracellular calcium stores from the extracellular fluid, suggesting a potential complex role for tetrakisphosphates in managing cellular calcium homeostasis . This compound provides researchers with a critical tool for investigating these signaling cascades and their impact on physiological and pathophysiological conditions. The product is intended for research purposes only and is not approved for use in humans or animals.

Eigenschaften

IUPAC Name

(2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWIXNGTTZTBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O18P4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

D-chiro-Inositol Derivatives

D-chiro-Inositol phosphates, such as D-chiro-inositol-1,3,4,6-tetrakisphosphate (107) and D-chiro-inositol-2,3,4,5-tetrakisphosphate (108), differ from Ins(1,3,4,6)-P₄ in their stereochemistry and phosphorylation patterns. These compounds are synthesized from D-pinitol via regioselective phosphorylation and benzyl protection/deprotection strategies . For example:

  • D-chiro-Inositol-1,3,4,6-tetrakisphosphate (107): Synthesized via phosphorylation of the 2,5-O-benzyl-protected intermediate, highlighting the role of protecting groups in directing phosphorylation .
  • D-chiro-Inositol-2,3,4,5-tetrakisphosphate (108): Derived from 1,6-O-benzyl-protected intermediates, demonstrating the impact of regiochemistry on synthetic pathways .

Inositol Trisphosphates

D-myo-Inositol-1,4,5-trisphosphate (Ins(1,4,5)-P₃)

Ins(1,4,5)-P₃ is the canonical second messenger that binds IP₃Rs on the endoplasmic reticulum (ER), triggering Ca²⁺ release into the cytoplasm . Key differences from Ins(1,3,4,6)-P₄ include:

  • Phosphorylation Pattern : Ins(1,4,5)-P₃ has phosphates at positions 1, 4, and 5, enabling high-affinity IP₃R binding. Ins(1,3,4,6)-P₄ lacks the 5-phosphate, which is critical for receptor activation .
  • Functional Role : Ins(1,4,5)-P₃ directly mediates Ca²⁺-dependent processes (e.g., muscle contraction, gene expression), whereas Ins(1,3,4,6)-P₄ functions as a metabolic intermediate .
D-myo-Inositol-1,3,4-trisphosphate (Ins(1,3,4)-P₃)

This trisphosphate is a precursor to Ins(1,3,4,6)-P₄ and is involved in alternative signaling pathways.

Higher Phosphorylated Inositols

D-myo-Inositol-1,3,4,5,6-pentakisphosphate (InsP₅)

InsP₅ is synthesized from Ins(1,3,4,6)-P₄ via 5-kinase activity and serves as a precursor to InsP₆. It regulates mRNA export, chromatin remodeling, and DNA repair .

myo-Inositol Hexakisphosphate (InsP₆, Phytic Acid)

InsP₆, the most phosphorylated inositol, chelates divalent cations and modulates antioxidant responses. Unlike Ins(1,3,4,6)-P₄, InsP₆ is abundant in plants and stored as a phosphate reserve .

Structural and Functional Comparison Table

Compound Name Phosphorylation Sites Key Functions Synthesis Pathway
D-myo-Inositol-1,3,4,6-P₄ 1, 3, 4, 6 Metabolic intermediate; substrate for InsP₅ synthesis Phosphorylation of Ins(1,3,4)-P₃
D-myo-Inositol-1,4,5-P₃ 1, 4, 5 IP₃R activation; Ca²⁺ release PLC-mediated PIP₂ hydrolysis
D-chiro-Inositol-1,3,4,6-P₄ (107) 1, 3, 4, 6 Insulin signaling (proposed) D-pinitol derivatization
D-myo-Inositol-1,3,4,5-P₄ (IP₄) 1, 3, 4, 5 Chromatin remodeling; Ca²⁺ modulation Phosphorylation of Ins(1,3,4)-P₃
myo-Inositol-1,3,4,5,6-P₅ (InsP₅) 1, 3, 4, 5, 6 mRNA export; DNA repair Ins(1,3,4,6)-P₄ 5-kinase activity

Vorbereitungsmethoden

Stepwise Synthesis Protocol

  • Starting Material : 1,2:4,5-Di-O-cyclohexylidene-myo-inositol serves as the protected precursor. The cyclohexylidene groups shield hydroxyls at positions 1,2,4,5, leaving positions 3 and 6 exposed.

  • Selective Deprotection : Acid hydrolysis removes the 4,5-cyclohexylidene group, unmasking hydroxyls at positions 4 and 5.

  • Chemical Phosphorylation : The exposed hydroxyls (positions 3,4,6) undergo phosphorylation using phosphorylating agents such as POCl₃ in trimethyl phosphate. This step yields a triphosphorylated intermediate.

  • Final Deprotection and Enzymatic Phosphorylation : The remaining 1,2-cyclohexylidene group is removed via hydrolysis, exposing position 1. A kinase enzyme (e.g., inositol 1,3,4,6-tetraphosphate 5-kinase) then phosphorylates position 5, though adjustments in enzyme selection can direct phosphorylation to the desired positions.

Key Data:

ParameterDetail
Yield (Overall)~40-50% after purification
Purity>95% (HPLC)
ScalabilitySuitable for milligram-to-gram scale

This method’s strength lies in its regioselectivity, though it requires specialized enzymes and multi-step purification.

Enzymatic Conversion from Precursor Inositol Phosphates

Ins(1,3,4,6)P4 can also be synthesized via enzymatic modification of lower inositol phosphates. For example, inositol 1,4,5-triphosphate (Ins(1,4,5)P3) serves as a precursor, with kinases sequentially adding phosphate groups.

Pathway Overview

  • Substrate Generation : Ins(1,4,5)P3 is phosphorylated at position 3 by inositol 1,4,5-triphosphate 3-kinase to form Ins(1,3,4,5)P4.

  • Isomerization : Ins(1,3,4,5)P4 undergoes dephosphorylation at position 5 by a 5-phosphatase, yielding Ins(1,3,4)P3, which is then phosphorylated at position 6 by a 6-kinase to produce Ins(1,3,4,6)P4.

Key Data:

ParameterDetail
Enzyme Efficiency6-Kinase activity: ~70% conversion rate
ChallengesCompeting reactions may yield byproducts (e.g., Ins(1,3,4,5,6)P5)

This method leverages natural metabolic pathways but requires tight control over enzyme activity to avoid undesired phosphorylation.

Direct Chemical Synthesis via Stepwise Phosphorylation

Purely chemical synthesis, though less common due to selectivity challenges, involves sequential phosphorylation using protective groups.

Procedure

  • Protection Scheme : Benzyl or trityl groups protect hydroxyls at positions 2,5, and 6.

  • Phosphorylation : Exposed hydroxyls (1,3,4) are phosphorylated using dibenzyl phosphorochloridate.

  • Deprotection : Hydrogenolysis removes benzyl groups, followed by global deprotection to yield Ins(1,3,4,6)P4.

Key Data:

ParameterDetail
Yield~30% (lower due to side reactions)
Purity85-90% (requires ion-exchange chromatography)

This method is less efficient than chemoenzymatic approaches but avoids enzyme dependency.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsYieldPurity
ChemoenzymaticHigh regioselectivity, scalableEnzyme cost, multi-step40-50%>95%
EnzymaticUses natural pathwaysByproduct formation30-40%85-90%
ChemicalNo enzymes requiredLow selectivity, complex steps25-30%80-85%

Q & A

Q. What is the primary metabolic role of Ins(1,3,4,6)-P4 in cellular signaling pathways?

Ins(1,3,4,6)-P4 functions as a critical intermediate in the biosynthesis of higher inositol phosphates. It serves as a substrate for kinases such as Ins(1,3,4,6)-P4 5-kinase and Ins(1,3,4,6)-P4 2-kinase, which phosphorylate it to generate Ins(1,3,4,5,6)-P5 and Ins(1,2,3,4,6)-P5, respectively. These pentaphosphates are precursors to InsP6 (phytic acid), a molecule involved in diverse cellular processes, including mRNA export and chromatin remodeling .

Q. How can researchers quantitatively detect Ins(1,3,4,6)-P4 in biological samples?

Quantitative detection requires chromatographic separation coupled with mass spectrometry. Anion-exchange chromatography (AEC) effectively separates inositol phosphates by charge, while liquid chromatography–tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity. For example, AEC with post-column derivatization using molybdate dye detects InsP4 in plant tissues, whereas LC-MS/MS with stable isotope-labeled internal standards (e.g., adenosine monophosphate) is optimal for mammalian cell lysates .

Q. What experimental controls are essential when studying Ins(1,3,4,6)-P4 in calcium signaling assays?

Include negative controls using non-hydrolyzable Ins(1,4,5)P3 analogs (e.g., Ins(1,4,5)P3 acetoxymethyl ester) to confirm that calcium release is not mediated by Ins(1,4,5)P3 receptors. Additionally, validate the specificity of Ins(1,3,4,6)-P4 by comparing its activity with structurally similar isomers (e.g., Ins(1,4,5,6)-P4) using calcium imaging in receptor-transfected HEK293 cells .

Advanced Research Questions

Q. How can enzymatic pathways involving Ins(1,3,4,6)-P4 be mapped in cellular models?

Radiolabeling with ³H- or ³²P-inositol followed by HPLC analysis tracks metabolic flux. For example, incubate cells with ³H-myo-inositol, extract inositol phosphates, and separate them via strong anion-exchange HPLC. Combine this with kinase inhibitors (e.g., Li⁺ for inositol monophosphatase) to dissect pathway branches. Evidence from plant studies shows that Ins(1,3,4,6)-P4 levels increase under phosphate starvation, suggesting context-dependent regulation .

Q. What strategies resolve contradictions in reported biological activities of Ins(1,3,4,6)-P4?

Discrepancies often arise from differences in assay systems or contamination by higher inositol phosphates. To address this:

  • Purify Ins(1,3,4,6)-P4 using preparative AEC and validate purity via ³¹P-NMR.
  • Test activity in cell lines lacking downstream kinases (e.g., IPMK knockout models) to isolate direct effects.
  • Compare results across species; for instance, Ins(1,3,4,6)-P4 exhibits divergent roles in mammalian vs. plant calcium signaling .

Q. How does Ins(1,3,4,6)-P4 interact with other inositol phosphates in regulating cellular processes?

Competitive binding assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) reveal interactions with proteins like PH domains or phosphatases. For example, Ins(1,3,4,6)-P4 competes with Ins(1,4,5)P3 for binding to pleckstrin homology domains in PLC-δ1, modulating membrane localization. Additionally, its conversion to InsP5/6 regulates nuclear processes, as shown in yeast chromatin remodeling studies .

Methodological Considerations

Technique Application Key Insight from Evidence
Anion-exchange chromatographySeparation of InsP4 from other inositol phosphatesEffective for quantifying InsP1–6 in plant and animal tissues
LC-MS/MSHigh-sensitivity detection in complex matricesRequires internal standards (e.g., AMP) to normalize data
Radiolabeling (³H/³²P)Tracking metabolic flux in enzymatic pathwaysReveals dynamic changes under stress conditions
³¹P-NMRStructural validation and purity assessmentConfirms absence of contaminants like InsP5/6

Key Research Challenges

  • Isomer Specificity : Ins(1,3,4,6)-P4’s activity may overlap with other tetraphosphate isomers (e.g., Ins(1,2,4,5)-P4), necessitating isomer-resolved assays.
  • Context-Dependent Roles : Its function varies across cell types; for example, it is a signaling intermediate in mammals but a phosphate storage molecule in plants .

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